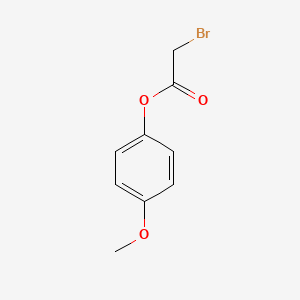
Bromoacetic acid, 4-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoacetic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol . This compound is a derivative of bromoacetic acid and is characterized by the presence of a bromine atom and a methoxyphenyl group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of bromoacetic acid, 4-methoxyphenyl ester typically involves the esterification of bromoacetic acid with 4-methoxyphenol. One common method is the reaction of bromoacetic acid with 4-methoxyphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial production methods for bromoacetic acid esters often involve the bromination of acetic acid followed by esterification. For example, acetic acid can be brominated using bromine in the presence of a catalyst to form bromoacetic acid, which is then esterified with 4-methoxyphenol .
Chemical Reactions Analysis
Bromoacetic acid, 4-methoxyphenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 4-methoxyphenol.
Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form corresponding quinones or reduction to form hydroquinones
Scientific Research Applications
Bromoacetic acid, 4-methoxyphenyl ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biochemical Research: The compound is used in proteomics research as an alkylating agent to modify proteins and peptides.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents due to its ability to form stable ester linkages.
Mechanism of Action
The mechanism of action of bromoacetic acid, 4-methoxyphenyl ester involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA. This alkylation can lead to the modification of the molecular targets, affecting their function and activity. The methoxyphenyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Bromoacetic acid, 4-methoxyphenyl ester can be compared with other similar compounds such as:
Chloroacetic acid, 4-methoxyphenyl ester: Similar in structure but with a chlorine atom instead of bromine. It is less reactive than the bromo derivative.
Fluoroacetic acid, 4-methoxyphenyl ester: Contains a fluorine atom, which makes it more stable and less reactive compared to the bromo derivative.
Iodoacetic acid, 4-methoxyphenyl ester: Contains an iodine atom, making it more reactive than the bromo derivative due to the larger atomic size and lower bond dissociation energy.
This compound is unique due to its balanced reactivity and stability, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
(4-methoxyphenyl) 2-bromoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPDVNAECGVQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














